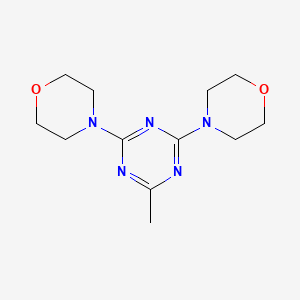
s-Triazine, 2,4-dimorpholino-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2,4-dimorpholino-6-methyl- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-dimorpholino-6-methyl- typically involves the reaction of cyanuric chloride with morpholine and N-methylaminoacetaldehyde dimethyl acetal. The reaction proceeds as follows:
- Cyanuric chloride reacts with two equivalents of morpholine in the presence of an alkali to yield 6-chloro-1,3,5-triazine-2,4-diamine.
- This intermediate is then reacted with N-methylaminoacetaldehyde dimethyl acetal to produce N-(2,2-dimethoxyethyl)-N-methyl-4,6-dimorpholino-1,3,5-triazin-2-amine .
Industrial Production Methods
Industrial production methods for s-Triazine, 2,4-dimorpholino-6-methyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, 2,4-dimorpholino-6-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.
Condensation reactions: It can react with phenols to form polyphenols modified with the triazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Morpholine
- N-methylaminoacetaldehyde dimethyl acetal
- Cyanuric chloride
- Phenols
The reactions are typically carried out under controlled conditions, such as in the presence of an alkali or acid catalyst, and at specific temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include:
- Polyphenols modified with the triazine moiety
- Triazinium salts
Aplicaciones Científicas De Investigación
s-Triazine, 2,4-dimorpholino-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2,4-dimorpholino-6-methyl- involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound inhibits enzymes involved in tumorigenesis, such as topoisomerases and tyrosine kinases . It can also induce apoptosis in cancer cells by interfering with signaling pathways like the PI3K/AKT/mTOR pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to s-Triazine, 2,4-dimorpholino-6-methyl- include:
- Altretamine
- Gedatolisib
- Enasidenib
Uniqueness
What sets s-Triazine, 2,4-dimorpholino-6-methyl- apart from these similar compounds is its unique combination of morpholine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Propiedades
Número CAS |
26234-42-4 |
|---|---|
Fórmula molecular |
C12H19N5O2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-(4-methyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O2/c1-10-13-11(16-2-6-18-7-3-16)15-12(14-10)17-4-8-19-9-5-17/h2-9H2,1H3 |
Clave InChI |
QPJGOZXYYJDTID-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


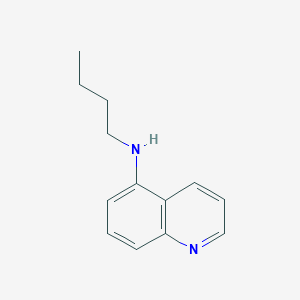
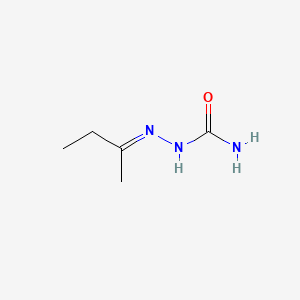
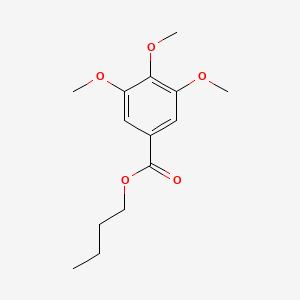
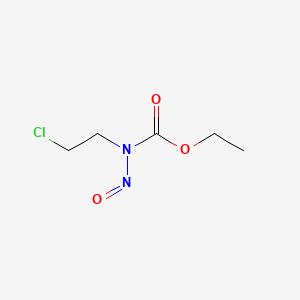
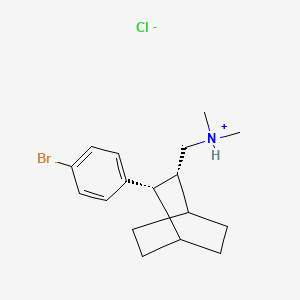
![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)
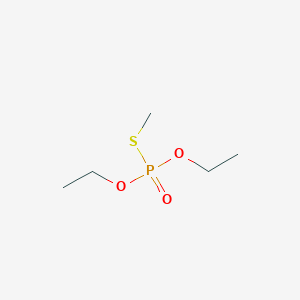

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
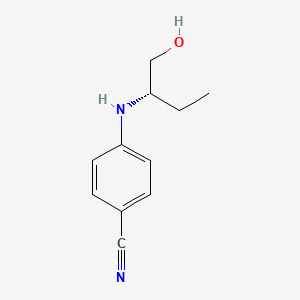
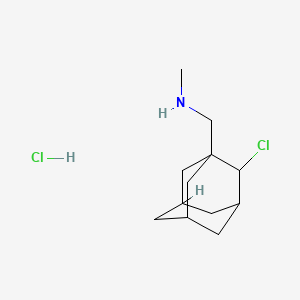
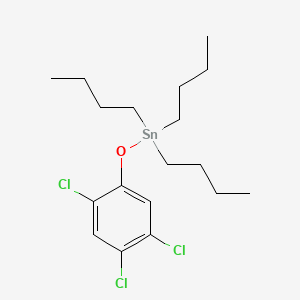
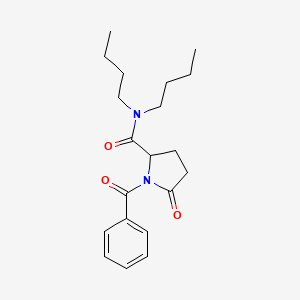
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
